molecular formula C14H14ClN3O B2757913 4-(5-Chloropyrimidin-2-yl)-2-phenylmorpholine CAS No. 2034511-81-2

4-(5-Chloropyrimidin-2-yl)-2-phenylmorpholine

Cat. No. B2757913
CAS RN: 2034511-81-2
M. Wt: 275.74
InChI Key: IPXBBVLPINNDAO-UHFFFAOYSA-N
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Description

“4-(5-Chloropyrimidin-2-yl)-2-phenylmorpholine” is a chemical compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis information for “this compound” was not found, a related compound, “N-4-(substituted benzylidene)-N-2-(4-chloropyrimidine-2-yl)-6,7-dimethoxyquinazoline-2,4-diamine”, was synthesized and evaluated for anti-cancer properties .


Molecular Structure Analysis

The molecular structure of a similar compound, “tert-Butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate”, has been analyzed . It contains a total of 31 bonds, including 21 non-H bonds, 17 multiple bonds, 2 rotatable bonds, and 17 aromatic bonds .

Scientific Research Applications

Inhibitors of Transcription Factors

Compounds structurally similar to "4-(5-Chloropyrimidin-2-yl)-2-phenylmorpholine" have been investigated for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Structure-activity relationship studies have aimed at enhancing oral bioavailability and assessing cell-based activity, gastrointestinal permeability, and the importance of various substituents on the pyrimidine ring for activity (Palanki et al., 2000).

Potential Antiasthma Agents

Research into pyrimidine derivatives has also explored their potential as mediator release inhibitors, which could be beneficial in treating asthma. The study found that certain triazolo[1,5-c]pyrimidines, prepared through a series of chemical reactions, exhibited activity as mediator release inhibitors, suggesting their utility as potential antiasthma agents (Medwid et al., 1990).

Antimicrobial and Cytotoxic Activities

Another avenue of research has been the synthesis and evaluation of pyrimidine derivatives for their antimicrobial and cytotoxic activities. For instance, a novel series of 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)-phenyl]-1-phenyl-azetidin-2-one derivatives displayed excellent anti-microbial activity against a variety of microorganisms and potent cytotoxic activity, highlighting their therapeutic potential (Keri et al., 2009).

Anticancer Agents

Compounds within this chemical family have been synthesized and assessed for their anticancer properties. For example, the synthesis of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides demonstrated potent and selective anti-HIV activity, with one compound, carbovir, showing promise as an antiretroviral agent (Vince & Hua, 1990).

Nonlinear Optical (NLO) Properties

The structural and electronic properties of thiopyrimidine derivatives have been explored for their potential applications in nonlinear optics (NLO) and medicine. DFT/TDDFT and experimental studies have provided insights into their NLO properties, suggesting these compounds could be suitable for optoelectronic applications (Hussain et al., 2020).

properties

IUPAC Name

4-(5-chloropyrimidin-2-yl)-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-12-8-16-14(17-9-12)18-6-7-19-13(10-18)11-4-2-1-3-5-11/h1-5,8-9,13H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXBBVLPINNDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC=C(C=N2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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